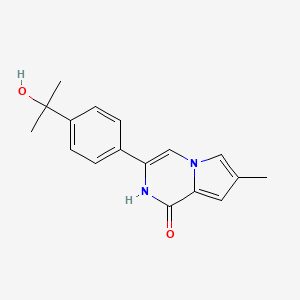
Tankyrase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tankyrase-IN-5 is a small molecule inhibitor that targets tankyrase enzymes, specifically tankyrase 1 and tankyrase 2. These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt signaling, telomere maintenance, and regulation of the cell cycle . This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of Tankyrase-IN-5 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions and the use of advanced purification techniques.
Chemical Reactions Analysis
Tankyrase-IN-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions are employed to introduce different functional groups, enhancing the compound’s activity and selectivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Tankyrase-IN-5 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential to inhibit the Wnt signaling pathway, which is often dysregulated in various cancers.
Cell Biology: The compound is used to study the role of tankyrase enzymes in cell cycle regulation and telomere maintenance.
Metabolic Disorders: Research has shown that this compound can modulate insulin signaling and improve metabolic function, making it a potential therapeutic agent for metabolic disorders.
Drug Development: This compound serves as a lead compound for the development of new tankyrase inhibitors with improved efficacy and selectivity.
Mechanism of Action
Tankyrase-IN-5 exerts its effects by binding to the catalytic domain of tankyrase enzymes, thereby inhibiting their activity. This inhibition prevents the poly-ADP-ribosylation of target proteins, leading to the stabilization of proteins involved in the Wnt signaling pathway . The molecular targets of this compound include tankyrase 1 and tankyrase 2, and the pathways involved are primarily related to cell cycle regulation and Wnt signaling .
Comparison with Similar Compounds
Tankyrase-IN-5 is compared with other tankyrase inhibitors such as XAV939 and IWR-1. While all these compounds target tankyrase enzymes, this compound is unique due to its higher selectivity and potency . Similar compounds include:
IWR-1: A tankyrase inhibitor known for its ability to stabilize axin proteins and inhibit Wnt signaling.
This compound stands out due to its unique chemical structure and improved pharmacokinetic properties, making it a promising candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-[4-(2-hydroxypropan-2-yl)phenyl]-7-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-15-16(20)18-14(10-19(15)9-11)12-4-6-13(7-5-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |
InChI Key |
HIVDAZHBOHYAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(NC(=O)C2=C1)C3=CC=C(C=C3)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


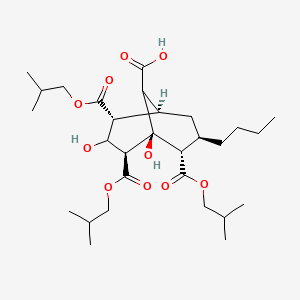
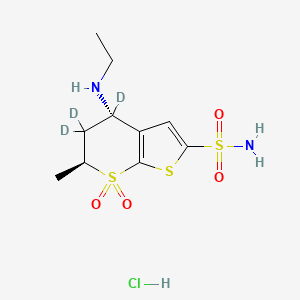

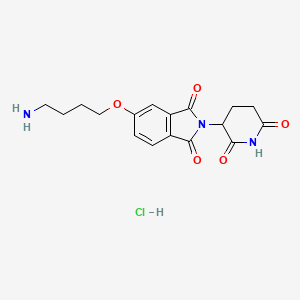
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

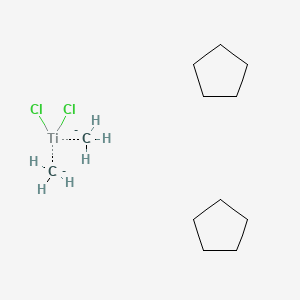
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
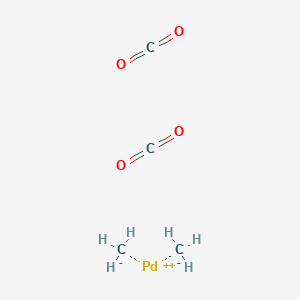
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
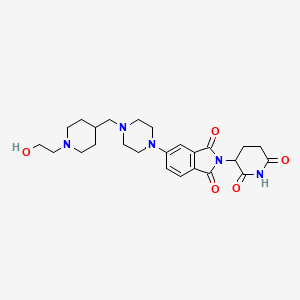
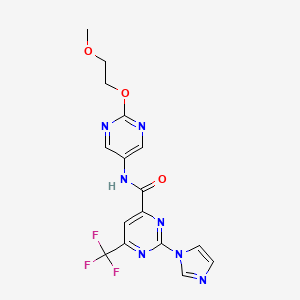
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)

